Jezonocinol B is a complex organic compound that belongs to a class of natural products known as alkaloids. It was first isolated from the plant Jezonocinum, which is known for its diverse phytochemical profile. The compound is characterized by its unique molecular structure, which includes multiple functional groups that contribute to its biological activity. Its chemical formula and specific structural details are essential for understanding its reactivity and interactions.
Jezonocinol B exhibits significant biological activities, including:
These biological activities highlight the potential of Jezonocinol B in pharmaceutical applications and natural product chemistry.
The synthesis of Jezonocinol B can be achieved through several methods:
These synthesis methods are crucial for producing sufficient quantities of Jezonocinol B for research and application purposes
Jezonocinol B has several promising applications: These applications underscore the versatility of Jezonocinol B across various sectors .
Interaction studies involving Jezonocinol B focus on its binding affinity with various biological targets:
Understanding these interactions is vital for optimizing the use of Jezonocinol B in therapeutic contexts .
Several compounds share structural or functional similarities with Jezonocinol B. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Alkaloid A | Contains nitrogen heterocycles | Antimicrobial | Stronger activity against fungi |
| Alkaloid B | Polycyclic structure | Antioxidant | Higher potency than Jezonocinol B |
| Alkaloid C | Simple phenolic structure | Anti-inflammatory | Less complex synthesis |
| Flavonoid D | Flavonoid backbone | Antioxidant | Broader spectrum of activity |
These compounds highlight the uniqueness of Jezonocinol B while also indicating potential avenues for further research into related substances. Each compound's distinct structural features contribute to its unique biological activities, making them valuable in their own right
Jezonocinol B represents a distinctive flavonostilbene natural product characterized by its complex molecular architecture [1]. The compound possesses the molecular formula C29H24O10 with a molecular weight of 532.5 grams per mole, establishing it as a substantial polyphenolic structure [2]. The flavonostilbene skeleton of jezonocinol B is built upon a unique tetrahydro-2H-furo[2,3-h]chromene core structure, which distinguishes it from conventional flavonoid frameworks [1] [2]. The molecular architecture incorporates three distinct aromatic ring systems connected through a sophisticated heterocyclic framework [3]. The compound features two 3,4-dihydroxyphenyl substituents and one 3,5-dihydroxyphenyl group strategically positioned within the fused ring system [3]. This structural arrangement creates a highly conjugated system that contributes to the compound's distinctive spectroscopic properties and biological activity profile [1]. The furo[2,3-h]chromene skeleton represents a rare structural motif among natural flavonoids, with the embedded furan ring contributing significantly to the compound's conformational rigidity [1] [2]. The chromene portion of the structure maintains the characteristic benzopyran framework found in traditional flavonoids, while the additional furan ring fusion creates a more complex three-dimensional architecture [4] [5]. The stereochemical complexity of jezonocinol B is defined by four distinct stereogenic centers located at positions 2, 3, 8, and 9 of the fused ring system [1] [2]. The absolute configuration has been rigorously established as (2R,3S,8S,9S), representing a specific three-dimensional arrangement that is crucial for the compound's biological properties [1] [3]. The stereochemical features of jezonocinol B create a highly constrained molecular conformation due to the fused ring system's inherent rigidity [1]. The tetrahydro-2H-furo[2,3-h]chromene core restricts rotational freedom around key bonds, resulting in a well-defined spatial arrangement of the hydroxyl-substituted aromatic rings [2]. This conformational constraint is particularly significant for the compound's interaction with biological targets and its spectroscopic behavior [1]. The stereochemical configuration at position 2 (R) and position 3 (S) establishes a trans-diaxial relationship that influences the overall molecular shape [1] [2]. Similarly, the 8S,9S configuration creates specific spatial relationships between the aromatic substituents and the core heterocyclic framework [1]. These stereochemical features contribute to the compound's chiral properties and its distinctive circular dichroism spectral characteristics [1] [2]. The structural elucidation of jezonocinol B relied extensively on comprehensive nuclear magnetic resonance spectroscopic analysis, including one-dimensional and two-dimensional techniques [1] [2]. Proton nuclear magnetic resonance spectroscopy provided detailed information about the hydrogen environments within the molecule, while carbon-13 nuclear magnetic resonance established the carbon framework [1]. Heteronuclear multiple bond correlation experiments were instrumental in establishing connectivity patterns throughout the flavonostilbene skeleton [1] [2]. These two-dimensional nuclear magnetic resonance techniques revealed crucial long-range correlations between carbon and hydrogen nuclei, enabling the assignment of quaternary carbon positions and the determination of substitution patterns on the aromatic rings [1]. Nuclear Overhauser effect spectroscopy data provided essential spatial proximity information that confirmed the proposed stereochemical relationships [1] [2]. The nuclear Overhauser effect correlations were particularly valuable for establishing the relative configurations of the stereogenic centers and validating the three-dimensional structure of the fused ring system [1]. High resolution electrospray ionization mass spectrometry analysis confirmed the molecular formula C29H24O10 for jezonocinol B, providing precise mass measurements that supported the proposed structure [2]. The mass spectrometric fragmentation patterns yielded diagnostic ions consistent with the flavonostilbene framework and the specific substitution pattern [2]. The high resolution accurate mass measurement demonstrated exceptional precision in molecular weight determination, with mass accuracy values supporting the structural assignment [2]. The electrospray ionization technique facilitated the generation of molecular ion species suitable for detailed fragmentation analysis [2]. Ultraviolet-visible spectral analysis revealed characteristic absorption properties associated with the extended conjugated system of jezonocinol B [1] [2]. The compound exhibited significant absorption in the ultraviolet region, consistent with the presence of multiple aromatic chromophores and conjugated double bonds within the flavonostilbene structure [1]. The radical-scavenging activity of jezonocinol B was initially detected through its interaction with 2,2-diphenyl-1-picrylhydrazyl radical, indicating the compound's antioxidant potential [1] [2]. The absolute configuration of jezonocinol B was determined through the application of Mosher's ester methodology, a well-established technique for assigning stereochemistry at secondary alcohol centers [1] [6]. This approach involved the preparation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid derivatives from jezonocinol B [1] [6]. The Mosher ester analysis relied on the differential chemical shift patterns observed in the proton nuclear magnetic resonance spectra of the (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid esters [6] [7]. The chemical shift differences (Δδ values) between corresponding protons in the diastereomeric esters provided diagnostic information for stereochemical assignment [6] [7]. The methodology exploited the anisotropic effects of the α-methoxy-α-trifluoromethylphenylacetic acid moiety, which creates predictable shielding and deshielding patterns for nearby protons depending on their spatial relationship to the chiral auxiliary [6] [7]. The analysis of multiple Δδ values across different regions of the molecule ensured reliable stereochemical assignment [6] [8]. Electronic circular dichroism spectroscopy provided complementary evidence for the absolute configuration assignment of jezonocinol B [1] [2]. The technique measured the differential absorption of left and right circularly polarized light by the chiral molecule, generating characteristic Cotton effects that are diagnostic of absolute stereochemistry [1] [9]. The electronic circular dichroism spectrum of jezonocinol B exhibited distinctive features associated with the chromophoric transitions of the flavonostilbene framework [1]. The observed Cotton effects were analyzed in conjunction with theoretical calculations to establish the relationship between the spectral properties and the absolute configuration [1] [2]. The integration of electronic circular dichroism data with nuclear Overhauser effect spectroscopy correlations and Mosher ester analysis results provided a comprehensive stereochemical assignment for all four stereogenic centers [1] [2]. This multi-technique approach ensured the reliability of the (2R,3S,8S,9S) absolute configuration determination [1] [2].Molecular Architecture
Flavonostilbene Skeleton Configuration
Structural Component Configuration Substitution Pattern Ring A Chromene-derived 3,5-dihydroxy Ring B Phenyl substituent 3,4-dihydroxy Ring C Phenyl substituent 3,4-dihydroxy Heterocyclic Core Furo[2,3-h]chromene Tetrahydro configuration Stereochemical Features
Advanced Spectroscopic Elucidation
Nuclear Magnetic Resonance-Based Structural Assignment
Nuclear Magnetic Resonance Technique Structural Information Key Assignments Proton Nuclear Magnetic Resonance Hydrogen environments Aromatic and aliphatic protons Carbon-13 Nuclear Magnetic Resonance Carbon framework Quaternary and substituted carbons Heteronuclear Multiple Bond Correlation Connectivity patterns Long-range correlations Nuclear Overhauser Effect Spectroscopy Spatial relationships Stereochemical confirmation High Resolution Electrospray Ionization Mass Spectrometry and Ultraviolet-Visible Spectral Analysis
Absolute Configuration Determination
Mosher's Ester Methodology
Mosher Ester Analysis Parameter Methodology Structural Information Diastereomer Preparation (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid coupling Chiral derivatization Chemical Shift Analysis Δδ calculation (δS - δR) Stereochemical assignment Anisotropic Effects Aromatic ring current influences Spatial relationship determination Electronic Circular Dichroism Analysis
The shikimate pathway serves as the fundamental biosynthetic route that provides essential aromatic precursors for jezonocinol B formation [1] [2]. This seven-step metabolic pathway, present exclusively in bacteria, archaea, fungi, algae, and plants but absent in mammals, represents the primary source of aromatic amino acids and numerous secondary metabolites [1] [3].
The pathway begins with the aldol-type condensation of two key metabolites from central metabolism: phosphoenolpyruvate from glycolysis and erythrose-4-phosphate from the pentose phosphate pathway [4] [5]. This integration links carbohydrate metabolism directly to aromatic compound biosynthesis, with estimates suggesting that 20-50% of all fixed carbon flows through this pathway in land plants [6].
The initial enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase, catalyzes the formation of the first committed intermediate. Subsequently, through the action of six additional enzymes including 3-dehydroquinate synthase, 3-dehydroquinate dehydratase, shikimate dehydrogenase, shikimate kinase, 5-enolpyruvylshikimate-3-phosphate synthase, and chorismate synthase, the pathway produces chorismate as its end product [4] [5].
Chorismate functions as the critical branch point compound, serving as the precursor for the three aromatic amino acids: phenylalanine, tyrosine, and tryptophan [7] [8]. For jezonocinol B biosynthesis, phenylalanine represents the most significant product, as it serves as the entry point into the phenylpropanoid pathway [9] [10]. The conversion of chorismate to phenylalanine proceeds through prephenate as an intermediate, catalyzed by chorismate mutase and prephenate dehydratase [11].
The shikimate pathway exhibits distinct regulatory patterns in plants compared to microorganisms [3]. While microorganisms demonstrate feedback inhibition by aromatic amino acids at the first enzyme, plants show no significant physiological feedback inhibition, suggesting that regulation occurs primarily at the transcriptional level [3]. This difference enables plants to maintain high flux through the pathway for secondary metabolite production [12].
| Pathway Component | Key Precursors | Major Products | Key Enzymes |
|---|---|---|---|
| Shikimate Pathway | Phosphoenolpyruvate, Erythrose-4-phosphate | Chorismate, Aromatic amino acids | DAHP synthase, Chorismate synthase |
| Acetate-Malonate Pathway | Acetyl-CoA, Malonyl-CoA | Fatty acids, Polyketides | Acetyl-CoA carboxylase, PKS |
| Phenylpropanoid Pathway | Phenylalanine, p-Coumaroyl-CoA | Cinnamic acids, Coumarins | PAL, C4H, 4CL |
| Flavonostilbene Assembly | Chalcone intermediates, Stilbene units | Flavonostilbene hybrids | CHS, CHI, STS |
The acetate-malonate pathway, also known as the polyketide pathway, provides crucial building blocks for the complex carbon skeleton assembly in jezonocinol B biosynthesis [13] [14]. This pathway operates through iterative condensation reactions of two-carbon units, fundamentally different from the shikimate pathway's approach to aromatic compound formation [15] [16].
The pathway employs polyketide synthases as the central enzymatic machinery for carbon chain extension [17] [18]. These highly complex multifunctional enzyme systems, known as megasynthases, orchestrate the stepwise assembly of polyketide backbones through programmed chemistry [17]. In the context of flavonostilbene biosynthesis, Type III polyketide synthases play the predominant role, particularly chalcone synthase, which catalyzes the condensation of phenylpropanoid-derived starter units with malonyl-CoA extender units [19] [16].
The acetate-malonate pathway utilizes acetyl-CoA as the universal starter unit and malonyl-CoA as the primary extender unit [13] [15]. For jezonocinol B biosynthesis, the pathway contributes through the formation of polyketide intermediates that undergo subsequent cyclization and modification reactions. The acyl carrier protein facilitates the transport of growing chains between active sites, ensuring proper substrate channeling throughout the biosynthetic process [15] [20].
The pathway's contribution to jezonocinol B formation occurs through its role in generating the polyketide portion of the flavonostilbene structure [21] [22]. Recent discoveries have revealed that fungal nonribosomal peptide synthetase-polyketide synthase hybrid systems can produce flavonoid-like compounds, suggesting evolutionary flexibility in flavonoid biosynthetic mechanisms [21] [22]. This finding provides insight into potential alternative biosynthetic routes for complex flavonostilbenes like jezonocinol B.
The assembly of jezonocinol B involves a coordinated series of enzymatic reactions that integrate products from both the shikimate and acetate-malonate pathways into the final flavonostilbene structure [23] [24]. The enzymatic machinery responsible for this complex transformation demonstrates remarkable substrate specificity and regioselectivity.
The initial phase of flavonostilbene assembly begins with the phenylpropanoid pathway enzymes that process phenylalanine-derived precursors [25] [26]. Phenylalanine ammonia lyase catalyzes the deamination of phenylalanine to produce trans-cinnamic acid, representing the first committed step in phenolic compound biosynthesis [25] [27]. This enzyme exhibits high substrate specificity for phenylalanine and operates through a mechanism involving the formation of a quinonoid intermediate [26].
Cinnamate 4-hydroxylase, a cytochrome P450 monooxygenase, subsequently hydroxylates cinnamic acid to form 4-coumaric acid [25] [26]. This enzyme requires molecular oxygen and NADPH as cofactors and demonstrates the integration of oxidative chemistry into the biosynthetic pathway. The product, 4-coumaric acid, serves as a key branch point for multiple phenolic biosynthetic routes [28].
4-Coumaroyl-CoA ligase completes the activation phase by forming the CoA ester of 4-coumaric acid [25] [26]. This ATP-dependent reaction produces the activated substrate necessary for subsequent condensation reactions and represents a critical control point in phenylpropanoid metabolism [28].
Chalcone synthase represents the first committed enzyme of flavonoid biosynthesis and plays a central role in jezonocinol B formation [23] [24]. This Type III polyketide synthase catalyzes the condensation of 4-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone [24] [27]. The enzyme operates through an iterative mechanism involving sequential decarboxylative condensations followed by intramolecular cyclization [16].
Chalcone isomerase facilitates the stereospecific isomerization of chalcones to flavanones, providing the basic flavonoid skeleton [23] [24]. This enzyme enhances reaction efficiency significantly compared to spontaneous isomerization and ensures proper stereochemistry for downstream transformations [24] [29].
The stilbene component of jezonocinol B requires the action of stilbene synthase, an enzyme closely related to chalcone synthase but with altered cyclization specificity [30] [31]. Stilbene synthase evolved from chalcone synthase through relatively few amino acid changes, demonstrating the evolutionary plasticity of Type III polyketide synthases [30] [31]. This enzyme catalyzes the formation of stilbenes from 4-coumaroyl-CoA and malonyl-CoA through a mechanism similar to chalcone synthase but with different product cyclization patterns [30].
The final assembly of jezonocinol B involves multiple oxidoreductase enzymes that introduce hydroxyl groups and modify the carbon skeleton [32] [33]. These enzymes, including various cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases, provide the hydroxylation patterns characteristic of jezonocinol B [33]. The coordinated action of these enzymes ensures proper regioselectivity and stereochemistry in the final product [32].
| Enzyme Class | EC Number | Function | Role in Jezonocinol B |
|---|---|---|---|
| Phenylalanine Ammonia Lyase | EC 4.3.1.24 | Deamination of phenylalanine to cinnamic acid | Initial phenylpropanoid pathway entry |
| Cinnamate 4-Hydroxylase | EC 1.14.14.91 | Hydroxylation of cinnamic acid to p-coumaric acid | Provides hydroxylated precursors |
| 4-Coumaroyl-CoA Ligase | EC 6.2.1.12 | CoA ester formation from p-coumaric acid | Activates phenolic acids for condensation |
| Chalcone Synthase | EC 2.3.1.74 | Chalcone formation from p-coumaroyl-CoA | Forms flavonoid backbone structure |
| Chalcone Isomerase | EC 5.5.1.6 | Isomerization of chalcones to flavanones | Cyclization to flavanone intermediates |
| Stilbene Synthase | EC 2.3.1.95 | Stilbene formation from phenylpropanoid precursors | Generates stilbene moiety |
| Polyketide Synthases | Various | Chain elongation and cyclization reactions | Assembles complex carbon skeleton |
Jezonocinol B belongs to a unique class of flavonostilbene compounds that represent hybrid structures combining both flavonoid and stilbene structural elements [34] [35]. Understanding its biosynthesis requires comparison with related phytochemicals that share common biosynthetic origins but diverge through specific enzymatic modifications [27] [36].
The molecular structure of jezonocinol B (C₂₉H₂₄O₁₀) features a complex architecture that integrates elements from both flavonoid and stilbene biosynthetic pathways [35] [37]. With its molecular weight of 532.5 g/mol and multiple hydroxyl groups, jezonocinol B exhibits structural complexity that exceeds most simple flavonoids or stilbenes [35]. The compound possesses four aromatic rings and demonstrates significant topological polar surface area, reflecting its polyphenolic nature [38].
The biosynthesis of jezonocinol B diverges from conventional flavonoid pathways through the integration of stilbene-forming reactions [27] [36]. While traditional flavonoids like naringenin follow the standard phenylpropanoid-flavonoid pathway sequence, jezonocinol B requires additional enzymatic steps that incorporate stilbene structural elements [23] [27]. This process likely involves the coordinated action of both chalcone synthase and stilbene synthase activities, possibly within the same biosynthetic complex [30].
Comparative analysis with resveratrol biosynthesis reveals shared phenylpropanoid precursors but different cyclization patterns [30] [31]. Resveratrol formation requires only stilbene synthase activity acting on 4-coumaroyl-CoA and malonyl-CoA, while jezonocinol B formation necessitates additional complexity involving flavonoid structural elements [30] [39].
The evolution of flavonostilbene biosynthesis demonstrates the plasticity of plant secondary metabolism [40] [36]. Type III polyketide synthases show remarkable evolutionary flexibility, with stilbene synthase evolving from chalcone synthase through relatively few amino acid substitutions [30] [31]. This evolutionary relationship suggests that jezonocinol B biosynthesis may involve enzymes with dual or modified substrate specificities [41].
Recent studies on hybrid compounds reveal that enzyme promiscuity plays a crucial role in generating structural diversity [41] [42]. The ability of biosynthetic enzymes to accept alternative substrates or catalyze modified reaction sequences provides a mechanism for the evolution of complex structures like jezonocinol B [43] [41].
The biological activities of jezonocinol B reflect its hybrid structural nature, combining properties observed in both flavonoids and stilbenes [34] [44]. The compound demonstrates potent radical-scavenging activity, characteristic of polyphenolic compounds, with particular effectiveness against DPPH radicals [37]. This activity exceeds that of many simple flavonoids, suggesting synergistic effects from its complex structure [34].
Anti-tumor-initiating effects of jezonocinol B show remarkable potency in experimental systems [34]. The compound inhibits the activation of nitric oxide donors and demonstrates significant activity in two-stage mouse skin carcinogenesis assays [34]. These effects position jezonocinol B among the most bioactive flavonostilbenes identified to date [45].
| Compound Class | Structural Type | Key Pathway | Biosynthetic Origin | Biological Activity |
|---|---|---|---|---|
| Jezonocinol B | Flavonostilbene hybrid | Shikimate + Acetate-Malonate | Picea jezoensis var. jezoensis | Radical scavenging, anti-tumor |
| Resveratrol | Stilbene | Phenylpropanoid + Stilbene synthesis | Vitis vinifera, Polygonum species | Antioxidant, cardioprotective |
| Naringenin | Flavanone | Phenylpropanoid + Flavonoid | Citrus species, many plants | Anti-inflammatory, antioxidant |
| Catechin | Flavan-3-ol | Flavonoid + Proanthocyanidin | Tea, grape, cacao | Antioxidant, anti-atherosclerotic |
| Quercetin | Flavonol | Flavonoid + Hydroxylation | Onions, berries, many plants | Antioxidant, anti-inflammatory |
The complexity of jezonocinol B biosynthesis presents both challenges and opportunities for metabolic engineering approaches [46] [47]. Unlike simpler flavonoids that can be readily produced in heterologous systems, flavonostilbenes require the coordinated expression of multiple enzyme families and proper subcellular localization [47]. Recent advances in synthetic biology provide tools for reconstructing such complex pathways in plant or microbial hosts [46] [47].